3-(3,5-Dichlorophenoxy)pyrrolidine

Description

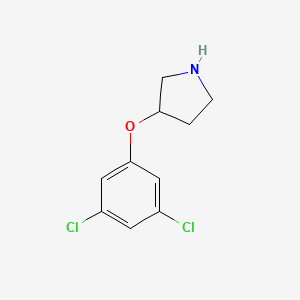

3-(3,5-Dichlorophenoxy)pyrrolidine is a pyrrolidine derivative featuring a 3,5-dichlorophenoxy substituent. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a key structural motif in bioactive compounds due to its conformational rigidity and ability to engage in hydrogen bonding . The 3,5-dichlorophenoxy group introduces electron-withdrawing chlorine atoms at the meta positions of the aromatic ring, which may influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-(3,5-dichlorophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2 |

InChI Key |

IYISORFGLPXZEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare 3-(3,5-Dichlorophenoxy)pyrrolidine. One common method involves the reaction of 3,5-dichlorophenol with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::- Reactants: 3,5-dichlorophenol, pyrrolidine

- Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent: Organic solvents such as ethanol or methanol

- Temperature: Room temperature or slightly elevated

- Reaction time: A few hours

Industrial Production Methods:: Industrial production methods may vary, but the above synthetic route serves as a fundamental basis for large-scale production.

Chemical Reactions Analysis

3-(3,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions:

Oxidation: It may be oxidized under suitable conditions.

Reduction: Reduction reactions can modify the compound.

Substitution: The chlorine atoms can be substituted with other functional groups.

Ring-opening reactions: The pyrrolidine ring can open under specific conditions.

Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include derivatives of this compound.

Scientific Research Applications

This compound finds applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to bioactive compounds and drug development.

Medicine: Potential therapeutic applications due to its structural features.

Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which 3-(3,5-Dichlorophenoxy)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Chlorophenoxy Substituent Position: 3,5-D vs. 2,4-D Derivatives

The herbicidal activity of chlorophenoxy compounds is highly dependent on chlorine substituent positions. For example:

- 2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with chlorine at the 2- and 4-positions of the phenoxy ring. Its activity arises from mimicking auxin, disrupting plant growth .

- 3,5-Dichlorophenoxyacetic acid (3,5-D): The meta-substituted isomer of 2,4-D lacks herbicidal activity, highlighting the critical role of substituent positioning in bioactivity.

However, the pyrrolidine core may confer unique pharmacokinetic properties, such as enhanced membrane permeability or receptor binding, distinct from acetic acid derivatives.

Pyrrolidine-Based Analogs: Substituent Effects

A structurally related compound, 3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine hydrochloride (CAS: 1220032-40-5), differs in substituents and structure:

- Substituents: 2,4-dichloro-3,5-dimethylphenoxy group (vs. 3,5-dichlorophenoxy in the target compound).

- Structural Features: Additional methyl groups at the 3,5-positions of the phenoxy ring and a hydrochloride salt.

- Molecular Weight: 310.65 g/mol (vs. ~220.06 g/mol estimated for 3-(3,5-Dichlorophenoxy)pyrrolidine) .

Key Comparisons :

| Property | This compound | 3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine HCl |

|---|---|---|

| Chlorine Substituents | 3,5-positions | 2,4-positions |

| Additional Groups | None | 3,5-methyl groups, HCl salt |

| Molecular Weight (g/mol) | ~220.06 | 310.65 |

| Solubility | Likely moderate lipophilicity | Increased water solubility due to HCl salt |

| Bioactivity Inference | Potential CNS or enzyme modulation | Possible enhanced steric effects or salt-driven bioavailability |

Conversely, the HCl salt improves solubility, a common strategy to enhance drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.